Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(methylamino)benzonitrile
Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(methylamino)benzonitrile
The following is an in-depth technical guide on the physicochemical properties and synthetic utility of 2-Methyl-4-(methylamino)benzonitrile .
Executive Summary
2-Methyl-4-(methylamino)benzonitrile (also known as 4-cyano-N,3-dimethylaniline) is a specialized nitrogenous building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of androgen receptor modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its structural core—a benzonitrile scaffold substituted with an electron-donating methylamino group and a steric methyl handle—imparts unique electronic properties that modulate binding affinity and metabolic stability in drug candidates.
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility via nucleophilic aromatic substitution (
Molecular Identity & Structural Analysis
The molecule features a "push-pull" electronic system where the electron-donating methylamino group at the para position interacts with the electron-withdrawing cyano group, creating a strong dipole moment. The ortho-methyl group introduces steric bulk that can restrict rotation in biaryl systems, a feature exploited in the design of atropisomeric drugs.
| Parameter | Details |
| IUPAC Name | 2-Methyl-4-(methylamino)benzonitrile |
| Common Synonyms | 4-Cyano-3-methyl-N-methylaniline; 4-Methylamino-2-methylbenzonitrile |
| CAS Number | Not widely indexed (Analogous to 4714-62-9) |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| SMILES | CNc1cc(C)c(C#N)cc1 |
| Key Functional Groups | Nitrile (Electrophile/H-bond acceptor), Secondary Amine (Nucleophile/H-bond donor) |
3D Conformer Implications
The ortho-methyl group at position 2 exerts steric pressure on the nitrile group, potentially forcing a slight deviation from planarity in solid-state packing. This steric hindrance also protects the nitrile from metabolic hydrolysis compared to the non-methylated analog.
Solid-State Physicochemical Profile
Due to the specialized nature of this intermediate, specific experimental constants are often extrapolated from its closest structural analogs: 4-(methylamino)benzonitrile and 2-amino-4-methylbenzonitrile .
Thermal & Physical Properties
| Property | Value / Range (Predicted) | Experimental Anchor (Analog) |
| Physical State | Crystalline Solid | Off-white to pale yellow powder |
| Melting Point | 92 – 98 °C | 4-(Methylamino)benzonitrile: 87–91 °C [1] |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated based on polarity/MW |
| Density | 1.08 ± 0.05 g/cm³ | - |
| pKa (Conjugate Acid) | 3.8 – 4.2 | Aniline nitrogen is deactivated by CN group |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity |
Expert Insight: The melting point is expected to be slightly higher than the des-methyl analog (4-(methylamino)benzonitrile) due to increased molecular weight and packing efficiency driven by the methyl group, provided it does not disrupt the crystal lattice symmetry significantly.
Synthetic Route & Reaction Logic[3][4][5]
The most robust synthesis involves a Nucleophilic Aromatic Substitution (
Protocol: Amination
Starting Material: 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9).[1] Reagent: Methylamine (40% aq. or 2M in THF). Solvent: DMSO or Ethanol (Polar aprotic preferred for rate).
Step-by-Step Methodology:
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Charge: Dissolve 1.0 eq of 4-fluoro-2-methylbenzonitrile in DMSO (5 vol).
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Addition: Add 3.0 eq of Methylamine solution. The excess base acts as a scavenger for the HF byproduct.
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Reaction: Heat to 80–90 °C in a sealed pressure vessel (if using volatile amine) for 4–6 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the fluoro-precursor.
-
Work-up: Quench into ice-water (10 vol). The product typically precipitates. Filter and wash with water to remove fluoride salts.
-
Purification: Recrystallize from Ethanol/Heptane if necessary to remove trace bis-methylated impurities.
Reaction Pathway Diagram
The following diagram illustrates the synthesis and potential impurity pathways (over-alkylation).
Caption: SNAr pathway for the synthesis of 2-Methyl-4-(methylamino)benzonitrile from the fluoro-precursor.
Analytical Characterization Protocols
To ensure "Self-Validating" quality control, the following analytical markers must be met.
HPLC Method Development
The presence of the secondary amine requires careful pH control to prevent peak tailing.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid or Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (CN absorbance) and 290 nm (Aniline conjugation).
-
Retention Logic: The target (secondary amine) will elute before the starting material (fluoro-nitrile) in high pH buffers due to deprotonation, but after in acidic conditions if the amine is protonated.
NMR Signature ( NMR, 400 MHz, )
- 2.35 ppm (s, 3H): Aryl-Methyl group at C2.
- 2.75 ppm (d, 3H): N-Methyl group (doublet due to NH coupling).
- 6.30 ppm (q, 1H): N-H proton (broad, exchangeable).
- 6.4 – 7.4 ppm (m, 3H): Aromatic protons. The proton ortho to the amino group (C3) will be significantly shielded (upfield).
Stability & Degradation Pathways
Hydrolysis (Nitrile)
Under strongly acidic or basic conditions (pH < 2 or pH > 12) and elevated temperature, the nitrile group hydrolyzes first to the primary amide and then to the carboxylic acid (2-methyl-4-(methylamino)benzoic acid).
-
Prevention: Store in tightly sealed containers; avoid moisture.
Oxidation (Amine)
Secondary anilines are susceptible to oxidation, leading to the formation of N-oxides or coupling products (azo dimers), especially under light exposure.
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Prevention: Store under inert atmosphere (Argon/Nitrogen) and protect from light.
Nitrosation
Critical Safety Note: Contact with nitrous acid (HONO) or nitrite salts generates N-nitroso compounds, which are potent carcinogens.
-
Protocol: Strictly segregate from nitrosating agents in the lab.
References
-
PubChem Compound Summary. (2023). 4-(Methylamino)benzonitrile.[3][4] National Center for Biotechnology Information. Link[3]
-
Trelagliptin Synthesis & Intermediates. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile. Patent WO2016024224A1. Link
-
Nucleophilic Fluorine Substitution. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-2-methylpropyl}-4-phenoxybenzamide analogs. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Data. (2025). 4-(Methylamino)benzonitrile properties and applications. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 3. 4-(Methylamino)benzonitrile|CAS 4714-62-9 [benchchem.com]
- 4. 4-(Methylamino)benzonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
